Ac-SVVVRT-NH2
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Overview
Description
Ac-SVVVRT-NH2 is a synthetic peptide known for its role as a modulator of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This compound has garnered attention due to its ability to modulate the activity of the human PGC-1α promoter, which is crucial in regulating energy metabolism and mitochondrial biogenesis .
Preparation Methods
The synthesis of Ac-SVVVRT-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Chemical Reactions Analysis
Ac-SVVVRT-NH2 primarily undergoes reactions typical of peptides, including:
Oxidation: Can occur at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide.
Reducing agents: Dithiothreitol (DTT).
Substitution reagents: Various amino acid derivatives.
The major products formed from these reactions depend on the specific modifications made to the peptide sequence .
Scientific Research Applications
Ac-SVVVRT-NH2 has several scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigates the role of PGC-1α in cellular metabolism and energy homeostasis.
Medicine: Potential therapeutic applications in diseases related to mitochondrial dysfunction and metabolic disorders.
Industry: Utilized in the development of research tools and assays for studying metabolic pathways
Mechanism of Action
Ac-SVVVRT-NH2 exerts its effects by modulating the activity of the human PGC-1α promoter. This modulation leads to an increase in PGC-1α mRNA levels and the accumulation of intracellular lipids in subcutaneous human adipocytes. The molecular targets and pathways involved include the PGC-1α signaling pathway, which plays a critical role in regulating mitochondrial biogenesis and energy metabolism .
Comparison with Similar Compounds
Ac-SVVVRT-NH2 is unique in its specific modulation of the PGC-1α promoter. Similar compounds include:
SR-18292: A PGC-1α inhibitor that increases PGC-1α acetylation and suppresses gluconeogenic gene expression.
ZLN005: A potent activator of PGC-1α.
D-Mannitol: Enhances brown fat formation and improves insulin effect through PGC-1α activation.
These compounds highlight the diverse ways in which PGC-1α can be modulated, with this compound standing out for its specific promoter activity modulation .
Properties
Molecular Formula |
C30H56N10O9 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C30H56N10O9/c1-13(2)20(27(47)36-18(10-9-11-34-30(32)33)25(45)40-23(16(7)42)24(31)44)38-29(49)22(15(5)6)39-28(48)21(14(3)4)37-26(46)19(12-41)35-17(8)43/h13-16,18-23,41-42H,9-12H2,1-8H3,(H2,31,44)(H,35,43)(H,36,47)(H,37,46)(H,38,49)(H,39,48)(H,40,45)(H4,32,33,34)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
CUOVGJYWDCHHTD-JAAOUQFMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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